
2,2'-((4,4'-Bis((1-hydroxy-6-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)-3-sulpho-2-naphthyl)azo)(1,1'-biphenyl)-3,3'-diyl)bis(oxy))bis(acetic) acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2,2’-((4,4’-Bis((1-hidroxi-6-((4-(((2-metoxietoxi)carbonil)amino)fenil)amino)-3-sulfo-2-naftil)azo)(1,1’-bifenil)-3,3’-diil)bis(oxi))bis(acético) es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas y sus posibles aplicaciones en varios campos científicos. Este compuesto presenta múltiples grupos funcionales, incluyendo grupos hidroxilo, sulfo y azo, que contribuyen a su reactividad y versatilidad.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2,2’-((4,4’-Bis((1-hidroxi-6-((4-(((2-metoxietoxi)carbonil)amino)fenil)amino)-3-sulfo-2-naftil)azo)(1,1’-bifenil)-3,3’-diil)bis(oxi))bis(acético) involucra múltiples pasos, comenzando con la preparación del núcleo bifenilo, seguido de la introducción de grupos azo y la posterior funcionalización con grupos hidroxilo, sulfo y otros. Las condiciones de reacción típicamente requieren temperaturas controladas, catalizadores específicos y solventes para asegurar el rendimiento y la pureza deseados del producto.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto incluye el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para garantizar la coherencia y la alta calidad de la producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2,2’-((4,4’-Bis((1-hidroxi-6-((4-(((2-metoxietoxi)carbonil)amino)fenil)amino)-3-sulfo-2-naftil)azo)(1,1’-bifenil)-3,3’-diil)bis(oxi))bis(acético) sufre varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar las cetonas o aldehídos correspondientes.
Reducción: Los grupos azo pueden reducirse para formar aminas.
Sustitución: Los grupos sulfo pueden participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las condiciones de reacción varían según la transformación deseada, pero generalmente implican temperaturas controladas, solventes específicos y catalizadores.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de la vía de reacción específica. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas, mientras que la reducción de los grupos azo puede producir aminas.
Aplicaciones en Investigación Científica
El ácido 2,2’-((4,4’-Bis((1-hidroxi-6-((4-(((2-metoxietoxi)carbonil)amino)fenil)amino)-3-sulfo-2-naftil)azo)(1,1’-bifenil)-3,3’-diil)bis(oxi))bis(acético) tiene diversas aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos especiales.
Aplicaciones Científicas De Investigación
2,2’-((4,4’-Bis((1-hydroxy-6-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)-3-sulpho-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-diyl)bis(oxy))bis(acetic) acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
El mecanismo de acción del ácido 2,2’-((4,4’-Bis((1-hidroxi-6-((4-(((2-metoxietoxi)carbonil)amino)fenil)amino)-3-sulfo-2-naftil)azo)(1,1’-bifenil)-3,3’-diil)bis(oxi))bis(acético) implica su interacción con dianas moleculares y vías específicas. Los grupos funcionales del compuesto le permiten unirse a enzimas, receptores u otras biomoléculas, modulando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2,2’-((4,4’-Bis((1-hidroxi-6-((4-(((2-metoxietoxi)carbonil)amino)fenil)amino)-3-sulfo-2-naftil)azo)(1,1’-bifenil)-3,3’-diil)bis(oxi))bis(acético):
Ácido 2,2’-((4,4’-Bis((1-hidroxi-6-((4-(((2-metoxietoxi)carbonil)amino)fenil)amino)-3-sulfo-2-naftil)azo)(1,1’-bifenil)-3,3’-diil)bis(oxi))bis(acético): Estructura similar pero con diferentes grupos funcionales, lo que lleva a una reactividad y aplicaciones distintas.
Propiedades
Número CAS |
94021-47-3 |
|---|---|
Fórmula molecular |
C56H50N8O20S2 |
Peso molecular |
1219.2 g/mol |
Nombre IUPAC |
2-[5-[3-(carboxymethoxy)-4-[[1-hydroxy-6-[4-(2-methoxyethoxycarbonylamino)anilino]-3-sulfonaphthalen-2-yl]diazenyl]phenyl]-2-[[1-hydroxy-6-[4-(2-methoxyethoxycarbonylamino)anilino]-3-sulfonaphthalen-2-yl]diazenyl]phenoxy]acetic acid |
InChI |
InChI=1S/C56H50N8O20S2/c1-79-19-21-81-55(71)59-37-9-5-35(6-10-37)57-39-13-15-41-33(23-39)27-47(85(73,74)75)51(53(41)69)63-61-43-17-3-31(25-45(43)83-29-49(65)66)32-4-18-44(46(26-32)84-30-50(67)68)62-64-52-48(86(76,77)78)28-34-24-40(14-16-42(34)54(52)70)58-36-7-11-38(12-8-36)60-56(72)82-22-20-80-2/h3-18,23-28,57-58,69-70H,19-22,29-30H2,1-2H3,(H,59,71)(H,60,72)(H,65,66)(H,67,68)(H,73,74,75)(H,76,77,78) |
Clave InChI |
YCNADHYKWLHUMH-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(=O)NC1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=C(C=CC7=C6O)NC8=CC=C(C=C8)NC(=O)OCCOC)S(=O)(=O)O)OCC(=O)O)OCC(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




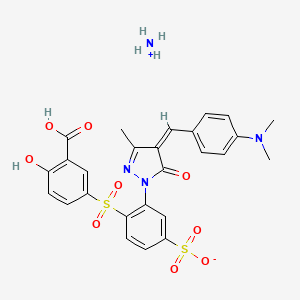

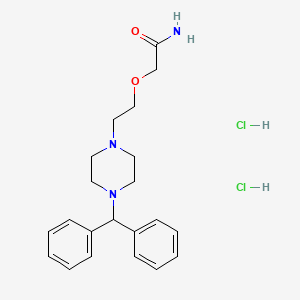
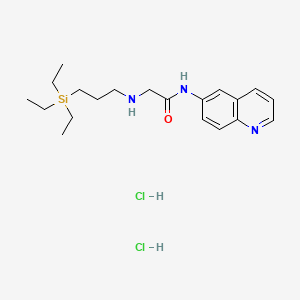



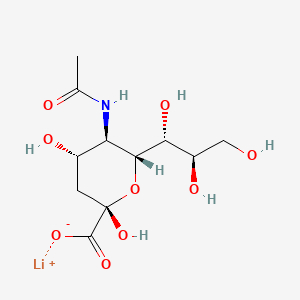

![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)
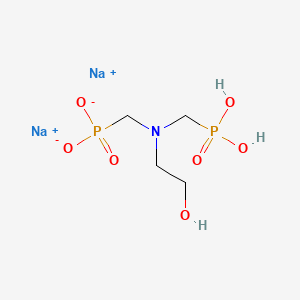
![N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide](/img/structure/B12736899.png)
